molecular formula C13H11Cl2NO3 B12436833 3-Amino-3-[5-(2,4-dichlorophenyl)furan-2-yl]propanoic acid CAS No. 773125-55-6

3-Amino-3-[5-(2,4-dichlorophenyl)furan-2-yl]propanoic acid

Cat. No.: B12436833
CAS No.: 773125-55-6
M. Wt: 300.13 g/mol
InChI Key: FJWMZWXCCYEGIP-UHFFFAOYSA-N
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Description

3-Amino-3-[5-(2,4-dichlorophenyl)furan-2-yl]propanoic acid is a synthetic organic compound that belongs to the class of amino acids It features a furan ring substituted with a 2,4-dichlorophenyl group and an amino group attached to the propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-[5-(2,4-dichlorophenyl)furan-2-yl]propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2,4-Dichlorophenyl Group: The 2,4-dichlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 2,4-dichlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Amino Acid Formation: The final step involves the introduction of the amino group and the propanoic acid moiety. This can be achieved through a series of reactions including amination and carboxylation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-[5-(2,4-dichlorophenyl)furan-2-yl]propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The amino and dichlorophenyl groups can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

3-Amino-3-[5-(2,4-dichlorophenyl)furan-2-yl]propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Amino-3-[5-(2,4-dichlorophenyl)furan-2-yl]propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of signaling cascades, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-[5-(3,4-dichlorophenyl)furan-2-yl]propanoic acid
  • 2-Amino-3-(2,4-dichlorophenyl)propanoic acid

Uniqueness

3-Amino-3-[5-(2,4-dichlorophenyl)furan-2-yl]propanoic acid is unique due to the presence of both the furan ring and the 2,4-dichlorophenyl group, which confer distinct chemical and biological properties. Its structural features allow for specific interactions with molecular targets, making it a valuable compound for research and development.

Properties

CAS No.

773125-55-6

Molecular Formula

C13H11Cl2NO3

Molecular Weight

300.13 g/mol

IUPAC Name

3-amino-3-[5-(2,4-dichlorophenyl)furan-2-yl]propanoic acid

InChI

InChI=1S/C13H11Cl2NO3/c14-7-1-2-8(9(15)5-7)11-3-4-12(19-11)10(16)6-13(17)18/h1-5,10H,6,16H2,(H,17,18)

InChI Key

FJWMZWXCCYEGIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC=C(O2)C(CC(=O)O)N

Origin of Product

United States

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